Dipropofo Exhibits Strong Anti‑MRSA and Anti‑VRE Activity, Whereas Propofol Shows No Remarkable Antibacterial Effect
In a comparative study of phenolic antioxidants, dipropofol (the dimer of 2,6‑diisopropylphenol) demonstrated strong antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant Enterococci (VRE). In contrast, monomeric propofol and other monomeric/dimeric phenols bearing methyl or tert‑butyl groups showed no remarkable activity [1]. The dimeric 2,6‑diisopropylphenol structure is essential for this antimicrobial phenotype.
| Evidence Dimension | Antibacterial activity against Gram‑positive resistant strains |
|---|---|
| Target Compound Data | Strong activity against MRSA and VRE (qualitative observation; MIC values not reported in this study) |
| Comparator Or Baseline | Propofol (2,6‑diisopropylphenol monomer) — no remarkable activity |
| Quantified Difference | Dipropofol: active; Propofol: inactive (qualitative dichotomy) |
| Conditions | In vitro antimicrobial susceptibility testing; strains included MRSA and VRE clinical isolates [1]. |
Why This Matters
For laboratories investigating Gram‑positive resistant pathogens or evaluating dimeric phenol antimicrobials, dipropofo is the required compound; propofol cannot serve as a substitute because it lacks the antibacterial phenotype.
- [1] Ogata M, Shin‑Ya K, Urano S, Endo T. Antibacterial activity of dipropofol and related compounds. Biol Pharm Bull. 2005;28(6):1120‑1122. doi:10.1248/bpb.28.1120. View Source
